molecular formula C15H16O5 B7825317 methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate

methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate

Cat. No.: B7825317
M. Wt: 276.28 g/mol
InChI Key: PLTWCVHJFINMHR-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chromen-2-one core structure, which is responsible for its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with butanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes human error .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its coumarin core structure.

    Industry: Utilized in the production of photoactive materials and smart polymers.

Mechanism of Action

The mechanism of action of methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate involves its interaction with various molecular targets. The chromen-2-one core structure allows the compound to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • (3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
  • 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide

Uniqueness

Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is unique due to its specific ester linkage, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(4-methyl-2-oxochromen-7-yl)oxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-4-12(15(17)18-3)19-10-5-6-11-9(2)7-14(16)20-13(11)8-10/h5-8,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTWCVHJFINMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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